molecular formula C19H25N3O2S B12267497 6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12267497
M. Wt: 359.5 g/mol
InChI Key: CWPZIFBHPSUFGO-UHFFFAOYSA-N
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Description

6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with ethyl, morpholine, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core and introduce the ethyl group via alkylation. The morpholine and piperidine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the substituents on the benzothiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
  • 6-Methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
  • 6-Propyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Uniqueness

6-Ethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group, along with the morpholine and piperidine moieties, enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

[1-(6-ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H25N3O2S/c1-2-14-5-6-16-17(12-14)25-19(20-16)22-7-3-4-15(13-22)18(23)21-8-10-24-11-9-21/h5-6,12,15H,2-4,7-11,13H2,1H3

InChI Key

CWPZIFBHPSUFGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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